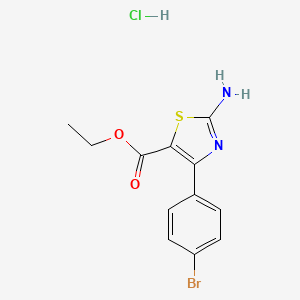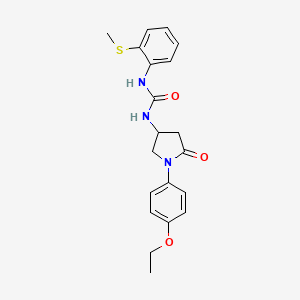
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound is a urea derivative with a complex structure.
- It contains an ethoxyphenyl group, a pyrrolidinone ring, and a methylthiophenyl group.
- The molecular formula is C~9~H~12~N~2~O~2~ .
Synthesis Analysis
- The synthesis of this compound involves several steps, including the formation of the pyrrolidinone ring and the introduction of the ethoxyphenyl and methylthiophenyl groups.
- Detailed synthetic routes would require further investigation of relevant literature.
Molecular Structure Analysis
- The compound’s molecular structure consists of a pyrrolidinone ring attached to an ethoxyphenyl group and a methylthiophenyl group.
- The arrangement of atoms and bonds can be visualized using molecular modeling software.
Chemical Reactions Analysis
- The compound may undergo various reactions, including hydrolysis, oxidation, and substitution reactions.
- Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Density : 1.2±0.1 g/cm³
- Boiling Point : 299.0±23.0 °C at 760 mmHg
- Flash Point : 134.6±22.6 °C
- Polar Surface Area : 64 Ų
- Polarizability : 20.1±0.5 × 10⁻²⁴ cm³
科学的研究の応用
Synthesis and Chemical Properties
Research has shown various synthesis methods and chemical reactions involving urea derivatives, highlighting their versatility in organic synthesis. For instance, studies have demonstrated the reactions of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate, producing compounds with potential as intermediates in pharmaceutical synthesis (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979). Another study focused on the synthesis and characterization of novel imidazole ureas/carboxamides containing dioxaphospholanes, indicating the compound's role in developing antimicrobial agents (V. Rani, C. Praveena, Y. N. Spoorthy, L. K. Ravindranath, 2014).
Biological Activities
Urea derivatives, including the compound , have been evaluated for their biological activities. A study synthesized urea derivatives and tested them for enzyme inhibition and anticancer properties, finding some derivatives showed significant activity against prostate cancer cell lines (Sana Mustafa, S. Perveen, Ajmal Khan, 2014). Additionally, the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents demonstrated promising results against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Jian Feng, Tai Li, Shishao Liang, Chuanming Zhang, Xiaoyu Tan, Ning Ding, Xin Wang, Xiaoping Liu, Chun Hu, 2020).
Applications in Material Science
Some studies have explored the use of urea derivatives in material science, such as the development of electrochromic polymers and devices. For example, research on dithienylpyrroles-based electrochromic polymers showcased the application of these materials in creating high-contrast electrochromic devices, illustrating the compound's relevance in advanced material applications (Yuh-Shan Su, Jui-Cheng Chang, Tzi-Yi Wu, 2017).
Safety And Hazards
- Safety data would require specific studies and testing.
- Always handle chemicals with proper precautions and follow safety guidelines.
将来の方向性
- Investigate potential applications, such as pharmaceuticals or materials.
- Explore further synthetic modifications for improved properties.
Please note that the detailed analysis would require reviewing relevant scientific literature, which is beyond the scope of this response. For accurate and comprehensive information, consult peer-reviewed research articles. 📚
特性
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-26-16-10-8-15(9-11-16)23-13-14(12-19(23)24)21-20(25)22-17-6-4-5-7-18(17)27-2/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJPBPANAGTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

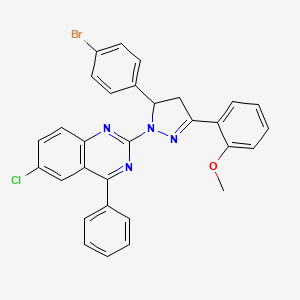
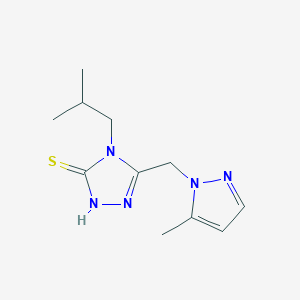
![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)
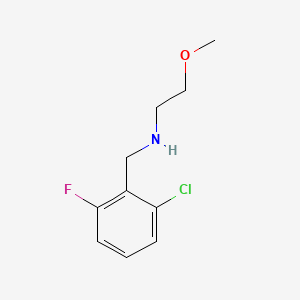
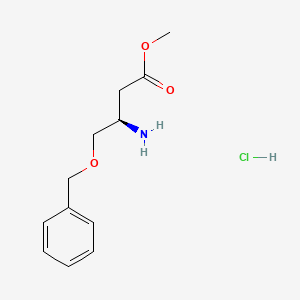
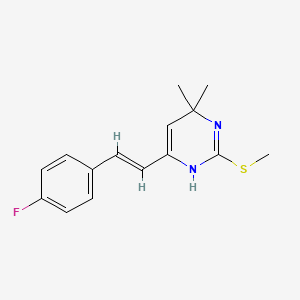
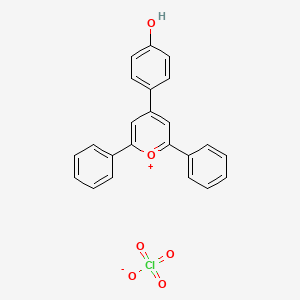
![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)
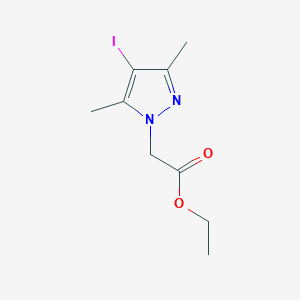
![2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2796874.png)
![5-((3-chlorobenzyl)thio)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2796876.png)
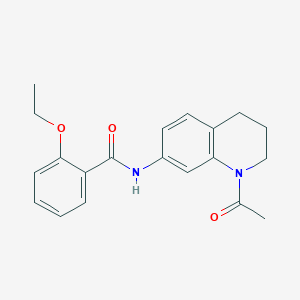
![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
